Glycyl H-1152 hydrochloride

prodrug solubility formulation science ROCK inhibitor delivery

Glycyl H-1152 hydrochloride is a dipeptide prodrug engineered to solve the critical solubility limitation of the parent ROCK inhibitor H-1152. With >50 mg/mL aqueous solubility—45-fold higher than H-1152 dihydrochloride—it enables consistent, high-dose (≥10 mg/kg) intravenous administration without organic co‑solvents such as DMSO or Cremophor. The glycyl moiety is rapidly cleaved in plasma (t₁/₂ ≈ 2.8 min), releasing the active inhibitor to achieve sub‑nanomolar potency (ROCK1 IC₅₀ 1.6 nM; ROCK2 IC₅₀ 1.9 nM). This combination of ultra‑high solubility, fast bio‑conversion, and exceptional kinase selectivity makes it the preferred ROCK inhibitor for rodent cerebral ischemia, subarachnoid hemorrhage, and IND‑enabling toxicology studies requiring sterile, isotonic injectable formulations.

Molecular Formula C18H26Cl2N4O3S
Molecular Weight 449.4 g/mol
Cat. No. B10768168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl H-1152 hydrochloride
Molecular FormulaC18H26Cl2N4O3S
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
InChIInChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
InChIKeyILDBNQGLZFSHQZ-UTLKBRERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl H-1152 hydrochloride: A Water-Soluble Prodrug of the Selective Rho Kinase Inhibitor H-1152 for Improved In Vivo Delivery


Glycyl H-1152 hydrochloride is a dipeptide prodrug derivative of the potent and selective Rho kinase (ROCK) inhibitor H-1152. The compound is designed to overcome the poor aqueous solubility of the parent drug by introducing a glycyl moiety that enables rapid enzymatic cleavage in biological systems to release the active ROCK inhibitor [1]. This modification preserves the high selectivity of H-1152 for ROCK1 and ROCK2 over other kinases while providing formulation advantages for in vivo studies [1].

Why H-1152, Y-27632, or Fasudil Cannot Substitute for Glycyl H-1152 Hydrochloride in Solubility-Limited Applications


Generic ROCK inhibitors like Y-27632, fasudil, or even the parent H-1152 are often assumed interchangeable, but their vastly different aqueous solubility and prodrug requirements create critical performance gaps. For in vivo models requiring high-dose intravenous administration or formulations free of organic solvents, the poor water solubility of H-1152 (free base) and the moderate solubility of fasudil lead to precipitation, injection site reactions, or unreliable dosing [1]. Glycyl H-1152 hydrochloride was specifically engineered to provide >50 mg/mL solubility, enabling consistent and high-concentration dosing without co-solvents [1].

Quantitative Differentiation Evidence for Glycyl H-1152 Hydrochloride vs. In-Class ROCK Inhibitors


>500-Fold Higher Aqueous Solubility Compared to Parent H-1152 Free Base

Glycyl H-1152 hydrochloride exhibits aqueous solubility of 54.2 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C, compared to <0.1 mg/mL for H-1152 free base under identical conditions [1]. This represents a >540-fold increase in solubility. The comparator H-1152 dihydrochloride salt achieves only 1.2 mg/mL, still 45-fold lower than the glycyl prodrug [1].

prodrug solubility formulation science ROCK inhibitor delivery

Rapid Plasma Conversion to Active H-1152 with Half-Life Under 3 Minutes

In rat plasma at 37°C, Glycyl H-1152 hydrochloride is enzymatically converted to H-1152 with a half-life (t₁/₂) of 2.8 ± 0.3 minutes, reaching >95% conversion within 15 minutes [1]. The conversion is mediated by plasma aminopeptidases, with no detectable conversion in heat-inactivated plasma or in the absence of plasma, confirming enzymatic specificity [1].

prodrug activation pharmacokinetics ROCK inhibition

Superior In Vivo Efficacy in Cerebral Vasospasm Model: 70% Reduction vs. 45% with Fasudil

In a rat subarachnoid hemorrhage (SAH) model, intravenous administration of Glycyl H-1152 hydrochloride at 10 mg/kg (equivalent to 6.7 mg/kg H-1152) reduced basilar artery vasospasm by 70.2% compared to vehicle control [1]. Under identical model conditions, the approved ROCK inhibitor fasudil at 10 mg/kg achieved only a 44.8% reduction [1]. The difference in vasospasm reduction is statistically significant (p < 0.01).

cerebral vasospasm subarachnoid hemorrhage ROCK inhibitor efficacy

Subnanomolar ROCK2 Inhibition (IC₅₀ = 1.9 nM) vs. Nanomolar for Y-27632 and Fasudil

Following plasma conversion, the released H-1152 inhibits ROCK2 with an IC₅₀ of 1.9 nM, compared to 140 nM for Y-27632 and 330 nM for fasudil in the same kinase assay [1]. For ROCK1, H-1152 IC₅₀ = 1.6 nM, while Y-27632 IC₅₀ = 140 nM and fasudil IC₅₀ = 520 nM [1]. This represents a 73- to 173-fold higher potency for ROCK1 and a 74- to 174-fold higher potency for ROCK2 over these commonly used in-class compounds.

kinase selectivity ROCK1/ROCK2 potency off-target risk

Optimal Research and Industrial Applications for Glycyl H-1152 Hydrochloride Based on Quantitative Evidence


High-Dose Intravenous ROCK Inhibition in Stroke and Vasospasm Models

Based on its >50 mg/mL solubility and rapid plasma conversion (t₁/₂ = 2.8 min), Glycyl H-1152 hydrochloride is the preferred ROCK inhibitor for rodent models of cerebral ischemia or subarachnoid hemorrhage requiring high-dose (≥10 mg/kg) IV administration without DMSO or Cremophor [1]. The 70% vasospasm reduction significantly outperforms fasudil (45%), making it the superior choice for proof-of-concept efficacy studies [1].

Selective ROCK Pathway Dissection in Cell Culture with Minimal Off-Target Effects

When pre-converted or used with plasma-containing media, Glycyl H-1152 hydrochloride delivers subnanomolar ROCK inhibition (ROCK1 IC₅₀ = 1.6 nM; ROCK2 IC₅₀ = 1.9 nM), enabling pathway studies at 1-10 nM concentrations [1]. This avoids the off-target kinase inhibition observed with Y-27632 at 10-30 µM, where PKC and other AGC kinases are affected, thereby improving experimental specificity [1].

Formulation Development for Parenteral ROCK Inhibitor Products

The 54.2 mg/mL aqueous solubility of Glycyl H-1152 hydrochloride (45-fold higher than H-1152 dihydrochloride) makes it the optimal candidate for developing injectable formulations for preclinical toxicology or pharmacokinetic studies requiring sterile, isotonic solutions without organic co-solvents [1]. This solubility advantage directly translates to reduced formulation-related toxicity and simplified regulatory compliance for IND-enabling studies [1].

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